N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate
Description
N-Methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate (CAS: 17687-47-7) is a secondary amine salt characterized by a quinoline moiety substituted at the 8-position with a methylaminomethyl group. The compound is provided as a dihydrochloride dihydrate, enhancing its aqueous solubility and stability for pharmaceutical or chemical applications. It is commercially available with a purity of 95% (CymitQuimica, Ref: 10-F450404) . Quinoline derivatives are notable for their role in medicinal chemistry, particularly in antimalarial and anticancer agents, due to their planar aromatic structure and nitrogen-containing heterocycle .
Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;dihydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH.2H2O/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;;;;/h2-7,12H,8H2,1H3;2*1H;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHFDZSVAWQHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Chloromethylquinoline Intermediate
Salt Formation: Dihydrochloride Dihydrate
Acidification and Crystallization
The free base is converted to its dihydrochloride salt via controlled protonation and hydration.
Procedure :
-
Dissolution :
N-methyl-1-(8-quinolinyl)methanamine (1.0 equiv) is dissolved in anhydrous ethanol (5 vol). -
Acid Addition :
Hydrochloric acid (2.2 equiv, 37% w/w) is added dropwise at 0–5°C, inducing precipitation. -
Hydration :
The mixture is diluted with deionized water (2 vol) and stirred for 1 hour. The dihydrochloride dihydrate crystallizes as a white solid, isolated by filtration and dried under vacuum.
Characterization Data :
-
Melting Point : 134–136°C (decomposition).
-
Solubility : >50 mg/mL in water, >10 mg/mL in ethanol.
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Starting Material | 8-Chloromethylquinoline | 8-Quinolinecarbaldehyde |
| Catalyst | Phase-transfer agent | Sodium cyanoborohydride |
| Reaction Time | 8–10 hours | 12–14 hours |
| Yield | 82% | 68–75% |
| Purity (HPLC) | >99% | >97% |
Critical Considerations :
-
Impurity Profile : The nucleophilic substitution route avoids bis-alkylated byproducts due to steric hindrance at the 8-position of quinoline.
-
Safety : Reductive amination requires handling of cyanoborohydride, necessitating rigorous safety protocols.
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate exhibits notable biological activities, particularly in pharmacological contexts:
- Antimicrobial Activity : Quinoline derivatives are known for their effectiveness against various pathogens. The compound's unique structure allows it to interact with microbial targets, potentially leading to new antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that quinoline derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation is required to elucidate the specific pathways involved.
- Neurological Research : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its interaction with neurotransmitter receptors could lead to novel treatments for conditions such as depression or anxiety.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step processes, including:
- C–N Cross-Coupling Reactions : These reactions are pivotal in forming anilines and their derivatives, which are essential in drug development .
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times compared to traditional synthesis techniques.
Example of Synthetic Route
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | N-Methylation of 8-quinolinyl amine | 70% |
| 2 | Formation of dihydrochloride salt | 85% |
Interaction Studies
Understanding the binding affinity of this compound to specific receptors is crucial for its therapeutic applications. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods help elucidate the compound's mechanism of action and potential therapeutic uses .
Case Studies
Several studies have explored the applications of quinoline derivatives similar to N-methyl-1-(8-quinolinyl)methanamine:
- Inhibition of NOX Enzymes : Research has demonstrated that certain quinoline derivatives can inhibit NOX enzymes, which are implicated in oxidative stress-related diseases. This opens avenues for developing treatments for conditions like cancer and cardiovascular diseases .
- Antiviral Activity : A study highlighted the antiviral properties of quinoline compounds against various viral strains, suggesting that N-methyl-1-(8-quinolinyl)methanamine could be further investigated for similar effects .
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds have shown promise in mitigating neurodegenerative diseases, warranting further research into this compound's potential in neurological contexts .
Mechanism of Action
The mechanism of action of N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Key Observations :
- Aromatic Systems: The target compound’s quinoline core offers a rigid, planar structure with a nitrogen atom, enabling π-π stacking and hydrogen bonding. In contrast, naphthalene derivatives lack heteroatoms, while thiazole and pyrroloisoquinoline derivatives incorporate smaller or more complex heterocycles .
- Salt Forms : Most analogues (e.g., 17a, 7771-09-7) are dihydrochlorides, but the target compound’s dihydrate form may improve solubility in polar solvents compared to anhydrous salts .
- Substituent Effects: Piperidine- and dioxane-containing analogues (e.g., 10-F401954 ) introduce steric bulk and basicity, whereas the quinoline system prioritizes aromatic interactions.
Physicochemical Properties
- Solubility : The dihydrochloride dihydrate form enhances water solubility compared to free bases like naphthalen-1-yl derivatives.
- Stability : Hydrated salts (e.g., target compound) may exhibit lower hygroscopicity than anhydrous dihydrochlorides .
Biological Activity
N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₈Cl₂N₂O₂, with a molecular weight of approximately 281.18 g/mol. It is characterized by the presence of a quinoline moiety, which contributes to its unique chemical properties and biological activity. The structural features include:
- Two aromatic rings
- Multiple rotatable bonds , enhancing flexibility
- Moderate lipophilicity , indicated by a moderate logP value
These properties facilitate interactions with various biological targets, making it a subject of extensive research.
This compound exhibits diverse biological effects, including:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi .
- Antimalarial Activity : The compound's structural similarities to known antimalarials suggest potential efficacy against malaria parasites. Quinoline derivatives can interact with hematin, a byproduct of hemoglobin digestion in Plasmodium species, inhibiting crystallization processes essential for parasite survival .
- Cognitive Enhancement : Some studies indicate that quinoline derivatives may enhance cognitive functions, potentially through modulation of neurotransmitter systems or inhibition of specific enzymes involved in cognitive processes .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antimalarial | Interaction with hematin; potential efficacy | |
| Cognitive Enhancement | Modulation of neurotransmitter systems |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to N-methyl-1-(8-quinolinyl)methanamine showed significant antibacterial activity against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent effects .
- Antimalarial Mechanism : Research into quinoline-based compounds revealed their ability to inhibit hematin crystallization, a critical process for malaria parasite survival. This inhibition was linked to the compounds' ability to form complexes with hematin, thereby disrupting the detoxification pathways in Plasmodium species .
- Cognitive Studies : In animal models, compounds related to N-methyl-1-(8-quinolinyl)methanamine were tested for cognitive enhancement capabilities. Results indicated improved performance in memory tasks, suggesting a role in modulating cognitive functions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate, and what purity levels can be achieved under optimized conditions?
- Methodological Answer : Synthesis typically involves condensation of 8-quinolinecarboxaldehyde with methylamine, followed by reduction (e.g., NaBH₄) to form the secondary amine. The dihydrochloride dihydrate form is obtained via crystallization in acidic aqueous conditions. Purity ≥95% can be achieved through recrystallization or column chromatography, as demonstrated in analogous quinoline derivatives .
- Key Data :
- Reaction Yield : ~70-85% (based on similar quinoline amine syntheses).
- Purity : ≥95% (HPLC, UV-Vis validation) .
Q. How should researchers characterize the crystalline structure and hydration state of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the dihydrate structure, confirming water molecule coordination. Thermogravimetric analysis (TGA) quantifies water loss (2 H₂O molecules) at 80-120°C. Powder XRD and FT-IR validate crystallinity and protonation states .
- Key Observations :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing/dissolving due to hydrochloride salt aerosol risks. PPE (gloves, goggles) is mandatory. Store in airtight containers at -20°C to prevent hydration variability. Emergency procedures for skin/eye contact include rinsing with water for 15 minutes .
Advanced Research Questions
Q. How does the dihydrate form influence the compound's stability and solubility in aqueous solutions?
- Methodological Answer : The dihydrate enhances aqueous solubility (e.g., ~50 mg/mL at 25°C) compared to anhydrous forms. Stability studies (pH 3-9, 40°C/75% RH) show degradation <5% over 4 weeks. Hydration reduces hygroscopicity, critical for long-term storage .
- Key Data :
- Solubility : 48.2 mg/mL in PBS (pH 7.4).
- Degradation : <2% at pH 7.4 after 30 days .
Q. Can this compound serve as a fluorescent probe in metal ion detection, and what experimental validation is required?
- Methodological Answer : The quinoline moiety enables metal chelation (e.g., Zn²⁺, Cu²⁺). Validate via fluorescence titration: measure emission shifts (λex = 350 nm, λem = 450 nm) upon ion binding. Competitive assays with EDTA confirm specificity. Quantum yield (Φ) ≥0.2 indicates utility as a probe .
- Validation Steps :
- Selectivity : Test against 10+ metal ions.
- Limit of Detection (LOD) : ≤1 µM for target ions .
Q. What analytical techniques resolve discrepancies in reported molecular weight or purity across synthesis batches?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms exact mass (e.g., [M+H]⁺ = 265.12 Da). Discrepancies in hydration states are resolved via Karl Fischer titration. Purity conflicts are addressed by orthogonal methods: HPLC (C18 column, 0.1% TFA/MeCN gradient) and ¹H-NMR integration .
- Case Study : Batches with ±5% purity variations were traced to incomplete crystallization; optimized cooling rates improved consistency .
Contradiction Analysis
- Purity Variability : Discrepancies in CAS 60843-63-2 purity (95-98%) arise from residual solvents (e.g., EtOH) detected via GC-MS. Strict drying protocols (vacuum, 60°C) reduce solvent content to <0.1% .
- Hydration State Conflicts : Some studies report anhydrous forms due to improper storage. TGA and dynamic vapor sorption (DVS) clarify hydration under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
